molecular formula C9H8Br2O2 B13911211 3-(3,5-Dibromophenyl)-3-oxetanol

3-(3,5-Dibromophenyl)-3-oxetanol

Cat. No.: B13911211
M. Wt: 307.97 g/mol
InChI Key: YTLMRZUHCKXIAT-UHFFFAOYSA-N
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Description

3-(3,5-Dibromophenyl)-3-oxetanol: is an organic compound characterized by the presence of a dibromophenyl group attached to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromophenyl)-3-oxetanol typically involves the reaction of 3,5-dibromophenyl derivatives with oxetane precursors. One common method includes the nucleophilic substitution reaction where 3,5-dibromophenyl halides react with oxetane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3,5-Dibromophenyl)-3-oxetanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives. Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaN3, KCN, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

Chemistry: 3-(3,5-Dibromophenyl)-3-oxetanol is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: The compound has potential applications in biological studies, particularly in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may serve as lead compounds in drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromophenyl)-3-oxetanol involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other proteins. For example, its derivatives may inhibit enzymes involved in cancer cell proliferation or microbial growth by binding to active sites and disrupting normal cellular processes.

Comparison with Similar Compounds

Uniqueness: 3-(3,5-Dibromophenyl)-3-oxetanol is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can undergo ring-opening reactions, providing access to a variety of functionalized derivatives. This structural feature sets it apart from other dibromophenyl compounds and enhances its versatility in chemical synthesis and applications.

Properties

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

3-(3,5-dibromophenyl)oxetan-3-ol

InChI

InChI=1S/C9H8Br2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2

InChI Key

YTLMRZUHCKXIAT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=CC(=C2)Br)Br)O

Origin of Product

United States

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